3-(4-Chlorophenyl)-1,3-oxazolidin-2-one
Description
Structure
3D Structure
Properties
CAS No. |
5198-49-2 |
|---|---|
Molecular Formula |
C9H8ClNO2 |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H8ClNO2/c10-7-1-3-8(4-2-7)11-5-6-13-9(11)12/h1-4H,5-6H2 |
InChI Key |
VCXDTSPEDCOTCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 4 Chlorophenyl 1,3 Oxazolidin 2 One and Its Structural Analogues
Established Synthetic Pathways Towards the 3-(4-Chlorophenyl)-1,3-oxazolidin-2-one Scaffold
Traditional methods for the synthesis of this compound and its analogues have laid a crucial foundation for the field. These approaches typically involve the formation of the core oxazolidin-2-one ring followed by or preceded by the introduction of the 4-chlorophenyl group.
Cyclization Reactions for Oxazolidin-2-one Ring Formation
The construction of the oxazolidin-2-one ring is a key step in the synthesis of the target compound. A variety of cyclization strategies have been developed to achieve this. One prominent method is the reaction of amino alcohols with phosgene (B1210022) or its derivatives. For instance, the reaction of 2-(4-chloroanilino)ethanol with a carbonylating agent such as triphosgene (B27547) in the presence of a base would lead to the formation of this compound.
Another important cyclization approach is the iodocyclocarbamation of N-allylated N-aryl carbamates. This method allows for the preparation of functionalized 3-aryl-5-(iodomethyl)oxazolidin-2-ones, which can serve as versatile intermediates for further derivatization. figshare.com The reaction proceeds via an electrophilic iodine-induced cyclization of the carbamate (B1207046) onto the allyl group. While this method has been extensively studied for various 3-aryl derivatives, its application to the synthesis of the core this compound would require a subsequent de-iodomethylation step.
The cycloaddition of carbon dioxide (CO2) to aziridines is another established route for forming the oxazolidin-2-one ring. nih.gov This reaction is of particular interest due to its atom economy and the use of a renewable C1 source. The reaction of an N-(4-chlorophenyl)aziridine with CO2, often under pressure and in the presence of a catalyst, can yield this compound. The regioselectivity of the ring-opening of the aziridine (B145994) by the nucleophile is a critical factor in this synthesis.
| Starting Material | Reagent | Product | Reference |
| 2-(4-chloroanilino)ethanol | Triphosgene, Base | This compound | General Method |
| N-allyl-N-(4-chlorophenyl) carbamate | Iodine | 3-(4-Chlorophenyl)-5-(iodomethyl)-1,3-oxazolidin-2-one | figshare.com |
| N-(4-chlorophenyl)aziridine | Carbon Dioxide (CO2) | This compound | nih.gov |
Functionalization Strategies on the Oxazolidin-2-one Nucleus
An alternative to constructing the substituted ring system in one step is to first synthesize the parent 2-oxazolidinone (B127357) and then introduce the 4-chlorophenyl group. Palladium-catalyzed N-arylation reactions have proven to be a powerful tool for this purpose. nih.gov The coupling of 2-oxazolidinone with an aryl halide, such as 1-bromo-4-chlorobenzene (B145707) or 1-chloro-4-iodobenzene, in the presence of a palladium catalyst and a suitable ligand and base, can afford this compound in good yields. The choice of ligand, base, and solvent is crucial for the success of this transformation and can be influenced by the nature of the aryl halide. nih.gov
Similarly, copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings, provide another avenue for the synthesis of 3-aryl-2-oxazolidinones. These reactions typically involve the coupling of 2-oxazolidinone with an aryl iodide in the presence of a copper catalyst. An efficient one-pot method involves the intramolecular cyclization of amino alcohol carbamates followed by a copper-catalyzed cross-coupling with aryl iodides. nih.govorganic-chemistry.org This approach tolerates a range of functional groups on the aryl iodide, including halogens. nih.gov
| Starting Material | Reagent | Catalyst System | Product | Reference |
| 2-Oxazolidinone | 1-Bromo-4-chlorobenzene | Palladium catalyst, phosphine (B1218219) ligand, base | This compound | nih.gov |
| 2-Oxazolidinone | 1-Iodo-4-chlorobenzene | Copper catalyst, ligand, base | This compound | nih.govorganic-chemistry.org |
Innovative and Sustainable Synthetic Approaches for this compound Derivatives
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These innovative approaches often focus on the use of catalytic systems, adherence to green chemistry principles, and the application of enabling technologies such as microwave irradiation.
Catalytic Systems in Oxazolidin-2-one Synthesis
A wide array of catalytic systems has been explored to improve the efficiency and selectivity of oxazolidin-2-one synthesis. In the context of CO2 cycloaddition to aziridines, various catalysts have been shown to be effective, including ionic liquids, organocatalysts, and metal-based catalysts. nih.gov For the synthesis of 3-aryl-2-oxazolidinones, a three-component reaction of epoxides, amines (like 4-chloroaniline), and CO2 can be facilitated by different catalytic systems. nih.gov
Copper-catalyzed methodologies have been particularly successful. An efficient sequential intramolecular cyclization of amino alcohol carbamates followed by a Cu-catalyzed cross-coupling with aryl iodides under mild conditions has been developed. nih.govorganic-chemistry.org This one-pot reaction tolerates various functionalities on the aryl iodide, including halogens, making it suitable for the synthesis of this compound. nih.gov The use of inexpensive and commercially available copper catalysts and ligands makes this an attractive method. organic-chemistry.org
Palladium catalysis also plays a crucial role, especially in the N-arylation of 2-oxazolidinone. nih.gov The development of highly active palladium catalysts and sophisticated phosphine ligands has expanded the scope of this reaction to include less reactive aryl chlorides, which are often more readily available and cost-effective than the corresponding bromides or iodides.
| Reaction Type | Catalyst System | Substrates | Key Advantages | Reference |
| Cycloaddition | Ionic Liquids, Organocatalysts | Aziridine, CO2 | Use of CO2, potential for catalyst recycling | nih.gov |
| One-Pot N-Arylation | Copper(I) iodide, Ligand | Amino alcohol carbamate, Aryl iodide | Mild conditions, good functional group tolerance | nih.govorganic-chemistry.org |
| N-Arylation | Palladium(0) complexes, Phosphine Ligands | 2-Oxazolidinone, Aryl bromide/chloride | Broad substrate scope, use of aryl chlorides | nih.gov |
Green Chemistry Principles in the Derivatization of this compound
Green chemistry principles are increasingly being integrated into the synthesis of oxazolidinones. A key aspect is the use of carbon dioxide as a renewable C1 building block. nih.govrsc.org The solvent-free incorporation of CO2 into aziridines or via a three-component reaction with epoxides and anilines represents a highly atom-economical and environmentally benign approach. nih.govrsc.org
The development of reactions that proceed under solvent-free conditions or in greener solvents is another important area of research. For example, the three-component coupling of epoxides, amines, and CO2 can be performed under solvent-free conditions, reducing waste and simplifying purification. nih.gov
Furthermore, the use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. The copper- and palladium-catalyzed reactions discussed previously are prime examples of this principle in action, as they allow for the efficient synthesis of the target compounds with low catalyst loadings. nih.govnih.govorganic-chemistry.org
Microwave-Assisted and Solvent-Free Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. ajrconline.org The synthesis of oxazolidin-2-one derivatives has benefited from this technology. For instance, the cyclization of amino alcohols with diethyl carbonate can be achieved under microwave irradiation in significantly shorter reaction times and with improved yields compared to conventional heating methods. mdpi.com While not specifically reported for this compound, this methodology is broadly applicable to the synthesis of 4-substituted oxazolidin-2-ones and could likely be adapted. mdpi.com
Solvent-free synthesis is another key strategy for developing more sustainable chemical processes. The reaction of urea (B33335) and ethanolamine (B43304) derivatives to form oxazolidin-2-ones can be carried out under microwave irradiation in a chemical paste medium, eliminating the need for a bulk solvent. organic-chemistry.org A review of solvent-free methods for incorporating CO2 into 2-oxazolidinones highlights several approaches, including the cycloaddition of CO2 to aziridines and the three-component coupling of epoxides, amines, and CO2, which can be performed without a solvent. nih.govrsc.org
| Method | Key Features | Potential Application | Reference |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields | Cyclization of 2-(4-chloroanilino)ethanol with a carbonyl source | ajrconline.orgmdpi.com |
| Solvent-Free Synthesis with CO2 | Use of CO2, no bulk solvent, high atom economy | Reaction of an N-(4-chlorophenyl)aziridine with CO2 | nih.govrsc.org |
| Microwave-Assisted Solvent-Free Synthesis | Combination of rapid heating and elimination of solvent | Reaction of 2-(4-chloroanilino)ethanol with urea | organic-chemistry.org |
Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers and Diastereomers
The synthesis of enantiomerically pure this compound and its derivatives is a significant objective, driven by the prevalence of the oxazolidinone core in pharmaceuticals and its utility as a chiral auxiliary in asymmetric synthesis. nih.govrsc.org Achieving stereocontrol is paramount, and various advanced methodologies have been developed to this end. These strategies can be broadly categorized into the asymmetric construction of the heterocyclic backbone, the resolution of racemic mixtures, and the use of external chiral influences like auxiliaries and organocatalysts to direct the stereochemical outcome of reactions.
Asymmetric Construction of Chiral Oxazolidin-2-one Backbones
The primary approach to chiral this compound involves the initial construction of an optically active oxazolidin-2-one ring, which is subsequently N-arylated. This modular strategy allows for the introduction of the 4-chlorophenyl group in a later step, leveraging well-established methods for creating the chiral core.
One effective method is the asymmetric hydrogenation of prochiral 4- or 5-substituted 2-oxazolones. The use of transition metal catalysts, particularly ruthenium(II) complexes with N-heterocyclic carbene (NHC) ligands, has proven highly effective. This method directly creates the stereocenter(s) on the heterocyclic ring with high enantioselectivity (up to 96% ee) and in excellent yields. rsc.org The resulting chiral oxazolidin-2-one can then undergo N-arylation.
Another prominent strategy involves the cyclization of enantiomerically pure β-amino alcohols with carbonylating agents like phosgene or its derivatives. rsc.org The challenge often lies in the synthesis of the optically pure β-amino alcohol precursor. These precursors can sometimes be derived from natural amino acids, providing a straightforward entry into chiral backbones. Alternatively, stereoselective methods to produce β-amino alcohols are employed.
More complex, substituted oxazolidin-2-one backbones can be synthesized through tandem reactions. For instance, a combination of an asymmetric aldol (B89426) reaction mediated by a chiral auxiliary, followed by a Curtius rearrangement and subsequent intramolecular cyclization, can produce highly functionalized and optically active 4,5-disubstituted oxazolidin-2-ones. nih.gov While this method creates a more complex scaffold, the principles can be adapted for simpler backbones that could later be arylated.
Syntheses starting from chiral aziridines also provide a powerful route. Enantiopure 2-(aminomethyl)aziridines can undergo a stereospecific and regioselective intramolecular ring-opening upon promotion by a Lewis acid, yielding chiral 5-(aminomethyl)-1,3-oxazolidin-2-ones. nih.gov Similarly, chiral aziridine-2-methanols can be cyclized with phosgene to give 4-(chloromethyl)oxazolidinones. bioorg.org These functionalized chiral oxazolidinones can then be subjected to N-arylation with a 4-chlorophenyl source, often through palladium-catalyzed coupling reactions. organic-chemistry.orgnih.gov
| Method | Precursor | Key Transformation | Stereocontrol | Ref. |
| Asymmetric Hydrogenation | 2-Oxazolone | Ru(II)-NHC catalyzed hydrogenation | Catalyst-controlled | rsc.org |
| Cyclization | Chiral β-amino alcohol | Carbonylation (e.g., with phosgene) | Substrate-controlled | rsc.org |
| Tandem Reaction | Carbonyl compound | Asymmetric aldol / Curtius rearrangement | Chiral auxiliary-controlled | nih.gov |
| Aziridine Ring Opening | Chiral Aziridine derivative | Lewis acid-promoted intramolecular cyclization | Substrate-controlled | nih.govbioorg.org |
| N-Arylation | Chiral Oxazolidin-2-one | Palladium-catalyzed coupling | N/A (Post-synthesis) | organic-chemistry.org |
Kinetic Resolution and Deracemization Methodologies
Kinetic resolution is a powerful strategy for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. mdpi.com This approach is particularly valuable when a racemic starting material is more accessible than its enantiopure counterparts. In the context of this compound synthesis, kinetic resolution can be applied to a racemic precursor, such as an epoxide, in a multi-component reaction.
An efficient asymmetric three-component reaction has been developed involving anilines (such as 4-chloroaniline), ethyl glyoxalate, and racemic epoxides. nih.gov This cascade process can yield multi-substituted 1,3-oxazolidine derivatives with high diastereo- and enantioselectivities (up to 20:1 d.r. and 90% ee). The reaction proceeds via a kinetic resolution of the racemic epoxide, where one enantiomer reacts preferentially to form the desired product, leaving the unreacted epoxide enantiomerically enriched. A key feature of kinetic resolution is that the theoretical maximum yield for the resolved product is 50%. mdpi.comnih.gov
Dynamic kinetic resolution (DKR) offers an improvement by combining the kinetic resolution with in-situ racemization of the slower-reacting enantiomer. mdpi.com This allows for a theoretical yield of up to 100% of a single, desired stereoisomer. While specific applications of DKR for this compound are not extensively detailed, the principles are widely applied in modern asymmetric synthesis and represent a promising avenue for optimizing the production of these chiral compounds. mdpi.com
| Process | Starting Material | Key Feature | Theoretical Yield | Relevant Compound | Ref. |
| Kinetic Resolution | Racemic Epoxide + 4-Chloroaniline | Preferential reaction of one epoxide enantiomer | 50% | Ethyl 5-(substituted)-3-(4-chlorophenyl)oxazolidine-2-carboxylate | nih.gov |
| Dynamic Kinetic Resolution | Racemic Substrate | Kinetic resolution combined with in-situ racemization | 100% | General strategy applicable to oxazolidinone synthesis | mdpi.com |
Utilization of Chiral Auxiliaries and Organocatalysis in Oxazolidin-2-one Synthesis
The use of chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling the formation of new stereocenters with high levels of control. rsc.org In the synthesis of oxazolidin-2-ones, the "Evans auxiliaries," which are themselves chiral oxazolidin-2-ones, are widely used to direct a vast number of asymmetric transformations, including alkylations and aldol reactions. rsc.orgnih.gov This principle can be applied to construct a chiral fragment that is later incorporated into the final this compound structure. For example, an asymmetric aldol reaction using an Evans-type auxiliary can establish the stereochemistry at the C4 and C5 positions of a precursor, which is then cyclized to the oxazolidinone core. nih.gov The auxiliary is typically cleaved and can often be recovered for reuse. sigmaaldrich.com
Organocatalysis has emerged as a powerful alternative to metal-based catalysts for asymmetric synthesis. Chiral small molecules, such as those derived from cinchona alkaloids or prolinols, can effectively catalyze reactions to produce chiral oxazolidinones. Organocatalytic methods often involve domino or cascade reactions, where multiple bonds and stereocenters are formed in a single operation. rsc.orgresearchgate.net
For example, the asymmetric synthesis of pyrazolinone-embedded spirooxazolidines has been achieved through a domino reaction involving hemiaminal formation followed by an aza-Michael reaction, catalyzed by a bifunctional squaramide catalyst. rsc.org A similar strategy has been successfully applied in the three-component reaction of 4-chloroaniline, ethyl glyoxalate, and epoxides, which employs a chiral catalyst system to achieve kinetic resolution and furnish optically pure 3-(4-chlorophenyl)oxazolidine derivatives. nih.gov This highlights the power of organocatalysis to orchestrate complex transformations and control stereochemistry in the synthesis of the target compound class.
| Approach | Chiral Influence | Typical Application | Example Reaction | Ref. |
| Chiral Auxiliaries | Covalently bonded chiral molecule (e.g., Evans auxiliary) | Directing stereochemistry of reactions on an attached prochiral substrate | Asymmetric aldol reaction to form a β-hydroxy acid precursor for cyclization | nih.govrsc.org |
| Organocatalysis | Chiral small molecule catalyst (e.g., squaramide) | Catalyzing asymmetric reactions to build the chiral backbone | Asymmetric multi-component reaction involving kinetic resolution of an epoxide | nih.govrsc.org |
Structure Activity Relationship Sar and Molecular Design Strategies for 3 4 Chlorophenyl 1,3 Oxazolidin 2 One Derivatives
Systematic Modification of the 3-(4-Chlorophenyl)-1,3-oxazolidin-2-one Scaffold
Systematic modifications of the this compound scaffold have been a cornerstone of medicinal chemistry efforts to optimize the pharmacological profile of this class of compounds. These modifications typically involve altering substituents on the phenyl ring and making changes to the oxazolidin-2-one ring itself.
The nature and position of substituents on the N-phenyl ring of the oxazolidinone core play a crucial role in modulating biological activity. The 4-chloro substituent in the parent compound is a key feature, and its replacement or the addition of other groups has been explored to understand its impact.
For instance, in the broader class of oxazolidinone antibacterial agents, halogen substitutions on the phenyl ring have been shown to influence potency. While a 4-chlorophenyl group is a common feature in active compounds, other halogen substitutions such as 2,4-difluorophenyl and 3,4-difluorophenyl have also been investigated. In some series of oxazolidinone-sulphonamide conjugates, these dihalogenated derivatives exhibited varied antibacterial activity, with some showing good potency against specific bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.com The introduction of other groups, such as a 4-methylphenyl or a 4-acetylphenyl, has also been shown to yield potent antibacterial agents in related oxazolidinone series. mdpi.com
The electronic and steric properties of the phenyl ring substituents are critical. For example, the insertion of a methylene (B1212753) group between the 4-position of the phenyl ring and a morpholinyl group in linezolid (B1675486) derivatives, a related class of oxazolidinones, did not lead to an increase in antibacterial activity, suggesting that direct attachment or a specific linker length is important. researchgate.net
Table 1: Impact of Phenyl Ring Substituents on the Antibacterial Activity of Selected Oxazolidinone Derivatives Note: This table is a representative summary based on findings from various oxazolidinone derivative studies and may not directly correspond to this compound.
| Phenyl Ring Substituent | Observed Effect on Antibacterial Activity | Reference |
| 4-Chloro | Generally associated with good activity | nih.gov |
| 3,4-Difluoro | Can lead to potent derivatives | mdpi.com |
| 4-Methyl | May enhance activity in certain scaffolds | mdpi.com |
| 4-Acetyl | Can result in potent compounds | mdpi.com |
| Insertion of a methylene linker at the 4-position | Did not improve activity in some linezolid analogues | researchgate.net |
Modifications to the oxazolidin-2-one ring are another key strategy to fine-tune the activity of these compounds. The C-5 position of the oxazolidinone ring is particularly important for antibacterial activity.
A significant finding in the SAR of oxazolidinones is the impact of converting the 5-acetylaminomethyl moiety, a common feature in potent antibacterial agents like linezolid, into other functional groups. nih.gov For example, elongation of the methylene chain at the C-5 position has been shown to decrease antibacterial activity. nih.gov Furthermore, converting the acetamido group to a guanidino moiety also resulted in reduced activity. nih.gov
A noteworthy modification is the replacement of the carbonyl oxygen (=O) at the C-2 position of the oxazolidinone ring with a thiocarbonyl sulfur (=S). This modification has been reported to enhance in vitro antibacterial activity. nih.gov Specifically, derivatives containing a 5-thiourea group have demonstrated significantly stronger in vitro activity compared to their urea (B33335) counterparts and even surpassed the activity of linezolid in some cases. nih.govscispace.com
The stereochemistry at the C-5 position is also critical, with the (S)-configuration generally being essential for antibacterial efficacy in related oxazolidinone antibiotics. mdpi.com
Table 2: Influence of Oxazolidin-2-one Ring Modifications on Antibacterial Activity Note: This table is a representative summary based on findings from various oxazolidinone derivative studies and may not directly correspond to this compound.
| Modification | Position | Observed Effect on Antibacterial Activity | Reference |
| Elongation of methylene chain | C-5 | Decreased activity | nih.gov |
| Conversion of acetamido to guanidino | C-5 | Decreased activity | nih.gov |
| Replacement of C=O with C=S | C-2 | Enhanced in vitro activity | nih.gov |
| Introduction of a 5-thiourea group | C-5 | Significantly stronger in vitro activity | nih.govscispace.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
While specific QSAR models for this compound analogues are not extensively reported in the available literature, studies on related oxazolidinone and thiazolidinone derivatives provide a framework for how such models could be developed. For a series of 3-pyrimidin-4-yl-oxazolidin-2-one derivatives, QSAR models were successfully generated using Topomer CoMFA and HQSAR methods to explore the key factors influencing their inhibitory activity against a specific enzyme. nih.gov These models are built by correlating various molecular descriptors (e.g., steric, electrostatic, hydrophobic) with the observed biological activity.
Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been conducted on other new oxazolidinone antibacterial agents. nih.gov These studies have demonstrated a strong correlation between the in vitro antibacterial activities of the compounds and their steric, electrostatic, and lipophilic factors. The development of such predictive models for this compound analogues would be invaluable for the virtual screening of new potential drug candidates and for guiding the synthesis of more potent compounds.
The robustness and predictive power of a QSAR model are assessed through rigorous validation techniques. This typically involves both internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. For the aforementioned 3-pyrimidin-4-yl-oxazolidin-2-one derivatives, the generated models showed good cross-validation coefficients (q²) and non-cross-validation coefficients (r²), indicating their reliability. nih.gov
Once validated, QSAR models can provide valuable mechanistic insights. The contour maps generated from 3D-QSAR studies, for instance, can visualize the regions around the molecule where modifications to steric, electrostatic, or hydrophobic properties would likely lead to an increase or decrease in biological activity. mdpi.com This information can guide the rational design of new analogues with improved efficacy. For example, a model might indicate that a bulky, electron-withdrawing group at a specific position on the phenyl ring would be beneficial for activity.
Conformational Analysis and Flexibility Studies of this compound
The three-dimensional conformation and flexibility of this compound are critical determinants of its interaction with biological targets. Conformational analysis aims to identify the preferred spatial arrangements of the atoms in the molecule.
Studies on related oxazolidinone derivatives using techniques like NMR spectroscopy and computational methods have provided insights into the conformational preferences of the oxazolidinone ring. unimelb.edu.aursc.org The oxazolidinone ring can adopt various conformations, such as a half-chair or an envelope form. researchgate.net X-ray crystallography studies of simple oxazolidin-2-ones have also provided precise structural information, revealing details about bond lengths, bond angles, and intermolecular interactions. st-andrews.ac.uk
For derivatives of other heterocyclic systems like thiazolidin-4-ones, conformational analysis has been conducted using a combination of 2D-NMR experiments (e.g., NOESY) and Density Functional Theory (DFT) calculations. mdpi.com These studies help to determine the relative orientation of different parts of the molecule. Understanding the preferred conformation of this compound and its flexibility is crucial for designing molecules that can adopt the optimal geometry to bind to their biological target. The relative orientation of the 4-chlorophenyl ring with respect to the oxazolidin-2-one ring, for example, is likely a key factor in its biological activity.
Biological Activity and Mechanistic Elucidation of 3 4 Chlorophenyl 1,3 Oxazolidin 2 One Pre Clinical Investigations
In Vitro Pharmacological Characterization of 3-(4-Chlorophenyl)-1,3-oxazolidin-2-one
In vitro studies are fundamental to characterizing the pharmacological profile of a new chemical entity. For derivatives of this compound, these studies have been crucial in identifying their biological target, quantifying their interaction with molecular targets, and assessing their functional effects in cell-based systems.
The primary mechanism of action for the oxazolidinone class of antibiotics is the inhibition of bacterial protein synthesis. nih.gov This is achieved through a unique interaction with the bacterial ribosome.
Ribosomal Binding Site: Oxazolidinones bind to the 50S subunit of the bacterial ribosome. nih.govnih.gov Cryo-electron microscopy studies have precisely located this binding site within the 23S rRNA region, adjacent to the peptidyl transferase center (PTC). nih.gov By occupying the A-site of the PTC, where the aminoacyl-tRNA (aa-tRNA) normally docks, the oxazolidinone molecule sterically hinders the incoming tRNA from binding. nih.gov This action effectively stalls the initiation phase of protein synthesis, preventing the formation of the initiation complex. nih.gov
This novel mode of action is distinct from other classes of protein synthesis inhibitors, which contributes to the lack of cross-resistance with many existing antimicrobials. nih.gov The validation of the ribosome as the primary target has been confirmed through structural biology techniques, such as cryo-EM, which have resolved the structures of various oxazolidinones bound to the 50S ribosomal subunit from clinically relevant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org The inhibition is also context-specific, with studies on related oxazolidinones showing that they cause ribosome stalling primarily when specific amino acids, such as alanine, serine, or threonine, are in the penultimate position of the nascent peptide chain. nih.gov
While the primary antibacterial target is the ribosome, the oxazolidinone scaffold has been investigated for its potential to interact with other biological targets, including enzymes and receptors.
Enzyme Inhibition: Certain oxazolidinone derivatives have been shown to act as enzyme inhibitors. For example, a related compound, 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino) methyl]-2-oxazolidinone methanesulphonate, was identified as a selective, irreversible inhibitor of the B-form of monoamine oxidase (MAO-B). nih.gov The inhibition mechanism involves an initial non-covalent, competitive binding, followed by a time-dependent irreversible inactivation of the enzyme. nih.gov Such findings indicate that modifications to the core oxazolidinone structure can yield compounds with potent and selective enzyme-inhibitory activity.
Receptor Binding: The versatility of the oxazolidinone chemical framework has also led to its exploration in the context of receptor binding. Studies have identified novel, functionalized oxazolidin-2-one derivatives as subtype-selective ligands for the sigma-2 (σ2) receptor. researchgate.net Molecular docking and MM/GBSA binding energy calculations have been used to understand the binding patterns of these ligands, confirming their preferential binding to the σ2 receptor over the σ1 subtype. researchgate.nettemple.edu These investigations highlight the potential for developing oxazolidinone-based compounds for indications beyond infectious diseases, such as oncology and neurology, where sigma receptors are implicated. researchgate.net
Cell-based assays are critical for determining the functional consequences of a compound's molecular interactions in a biological context. For oxazolidinone derivatives, these assays primarily focus on evaluating their antibacterial efficacy against various bacterial strains.
Bacterial Growth Inhibition: The antibacterial activity of oxazolidinones is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. Pre-clinical studies have demonstrated that novel oxazolidinones containing the chlorophenyl moiety exhibit potent activity against a spectrum of Gram-positive pathogens. For instance, the investigational oxazolidinone AM 7359 has shown significant efficacy against strains of Staphylococcus aureus, including those resistant to other antibiotics.
| Bacterial Strain | Linezolid (B1675486) MIC (µg/ml) | AM 7359 MIC (µg/ml) |
|---|---|---|
| Methicillin-Susceptible S. aureus (MSSA) Smith | 2 | 1 |
| Methicillin-Resistant S. aureus (MRSA) COL | 2 | 1 |
| Linezolid-Resistant MRSA (LMRSA) | 16 | 2 |
Data sourced from in vitro susceptibility testing. nih.gov
The data show that AM 7359 is not only potent against susceptible strains but also retains significant activity against a linezolid-resistant MRSA strain, demonstrating an eightfold lower MIC compared to linezolid itself. nih.gov This suggests that structural modifications to the core this compound scaffold can overcome existing resistance mechanisms. nih.gov
In Vivo Efficacy Studies of this compound in Pre-clinical Animal Models
Following promising in vitro results, in vivo studies in animal models are essential to evaluate a compound's efficacy in a complex physiological system.
To assess the in vivo antibacterial efficacy of novel oxazolidinones, researchers utilize well-established pre-clinical infection models. The selection of the model is critical to ensure it is relevant to human disease. For evaluating activity against Staphylococcus aureus, two common murine models are employed:
Localized Thigh Infection Model: This model involves injecting a bacterial inoculum directly into the thigh muscle of mice. nih.gov It is used to assess the ability of an antimicrobial agent to reduce the bacterial burden at a specific site of infection. This model is particularly useful for evaluating efficacy against localized soft tissue infections.
Systemic Organ Burden Model: In this model, bacteria are introduced intraperitoneally, leading to a systemic infection. nih.gov The efficacy of the antibiotic is determined by measuring the reduction of bacterial counts in target organs, such as the kidneys. This model helps to evaluate a compound's ability to treat disseminated infections. nih.gov
These models allow for the direct comparison of novel compounds against established therapies in a controlled setting.
In vivo studies have confirmed the translation of in vitro potency to in vivo efficacy for novel oxazolidinones. In a murine thigh infection model using a linezolid-resistant MRSA (LMRSA) strain, the oxazolidinone AM 7359 demonstrated superior, dose-dependent efficacy compared to linezolid.
| Treatment Group | Reduction in Bacterial Load (log10 CFU) vs. Control |
|---|---|
| Linezolid (100 mg/kg) | 2.5 |
| AM 7359 (12.5 mg/kg) | >2.5 |
| AM 7359 (6.25 mg/kg) | ~2.5 |
Data from a murine LMRSA thigh infection model. nih.gov
Notably, AM 7359 achieved a similar or better reduction in bacterial count at significantly lower doses (6.25 and 12.5 mg/kg) than linezolid (100 mg/kg). nih.gov Furthermore, when efficacy was quantified by the effective dose required to protect 99% of the animals (ED₉₉), AM 7359 was found to be eightfold more efficacious than linezolid against the LMRSA strain (ED₉₉ of 10.2 mg/kg versus 85 mg/kg, respectively). nih.gov This enhanced in vivo activity against a resistant strain suggests that the compound may possess a supplemental biological target or a modified interaction with the primary target that overcomes resistance. nih.gov
In the MSSA organ burden model, both AM 7359 and linezolid significantly reduced kidney bacterial burdens compared to sham-treated controls, with both compounds showing equivalent efficacy when administered orally. nih.gov These comparative studies in pre-clinical models are vital for establishing the potential therapeutic advantage of new chemical entities based on the this compound structure.
Pre Clinical Pharmacokinetic and Pharmacodynamic Pk/pd Research on 3 4 Chlorophenyl 1,3 Oxazolidin 2 One
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Pre-clinical Models
ADME studies are fundamental in preclinical research to characterize how a test compound is processed by an organism. These studies are typically conducted in various animal models to predict the pharmacokinetic profile in humans.
In Vitro Metabolic Stability and Metabolite Identification (e.g., animal liver microsomes, hepatocytes)
The initial assessment of a compound's metabolic fate is often performed using in vitro systems. thermofisher.com The primary goals are to determine the rate at which the compound is metabolized (metabolic stability) and to identify the resulting metabolites. admescope.com
Methodology : Metabolic stability is commonly evaluated by incubating the test compound with liver-derived systems, such as cryopreserved hepatocytes or subcellular fractions like liver microsomes and S9 fractions, from various preclinical species (e.g., mouse, rat, dog, monkey) and humans. kaly-cell.comsrce.hr Hepatocytes are considered a robust model as they contain a full complement of phase I (e.g., Cytochrome P450s) and phase II (conjugative) enzymes. thermofisher.comnih.gov The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). From the rate of disappearance, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. thermofisher.com
Metabolite Identification : During these stability assays, samples are also analyzed to detect and structurally characterize metabolites. researchgate.net This process is crucial as metabolites can be responsible for the compound's efficacy or toxicity. researchgate.net Identifying metabolic pathways helps in understanding potential species differences and predicting the metabolic profile in humans. kaly-cell.com
In Vivo Pharmacokinetic Profiling in Animal Species
In vivo studies provide a comprehensive understanding of a compound's ADME properties within a complete biological system.
Methodology : These studies typically involve administering the compound to animal models, such as rats or mice, via the intended clinical route (e.g., oral, intravenous). nih.govnih.gov Blood samples are collected at various time points, and the plasma concentration of the parent compound and its major metabolites are quantified. This data is used to generate plasma concentration-time profiles and calculate key PK parameters.
Table 1: Standard In Vivo Pharmacokinetic Parameters
| Parameter | Description |
|---|---|
| Cmax | Maximum (peak) plasma concentration |
| Tmax | Time to reach maximum plasma concentration |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure |
| t½ | Elimination half-life, the time required for the plasma concentration to decrease by half |
| CL | Clearance, the volume of plasma cleared of the drug per unit time |
| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma |
Tissue Distribution Studies in Animal Models
These studies determine where a compound travels within the body and where it accumulates.
Methodology : Following administration of the compound to an animal model, various tissues and organs (e.g., liver, kidney, brain, lung) are collected at specific time points. nih.gov The concentration of the compound in these tissues is then measured. This information is critical for identifying target tissues for efficacy and potential sites of toxicity. nih.gov
Drug-Drug Interaction Potential in Pre-clinical Contexts
Preclinical studies are essential for predicting the likelihood that a compound will alter the pharmacokinetics of co-administered drugs, a phenomenon known as drug-drug interactions (DDIs).
Cytochrome P450 Inhibition and Induction Studies (In vitro, animal models)
The Cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast number of drugs, making them a primary focus for DDI studies. nih.govnih.gov
Inhibition Studies : These assays assess whether a new compound can inhibit the activity of specific CYP isoforms (e.g., CYP3A4, CYP2D6). doi.org This is typically done in vitro by co-incubating the compound with human liver microsomes and known substrates for each CYP enzyme. A decrease in the metabolism of the substrate indicates inhibition by the test compound. doi.org Inhibition can lead to elevated plasma levels of other drugs, potentially causing toxicity. nih.gov
Induction Studies : These studies determine if a compound can increase the expression of CYP enzymes. nih.gov The standard method involves treating cultured human hepatocytes with the test compound and measuring changes in CYP enzyme mRNA levels or activity. nih.govbioivt.com Induction can accelerate the metabolism of other drugs, potentially reducing their efficacy. nih.gov
Pharmacodynamics and PK/PD Correlations in Pre-clinical Animal Models
Pharmacodynamics (PD) examines what a drug does to the body, describing the relationship between drug concentration and the pharmacological effect. nih.gov
Methodology : Preclinical PD studies are conducted in relevant animal models of a specific disease or to measure a specific biological response. nih.gov The goal is to establish a dose-response or concentration-response relationship. By combining pharmacokinetic data (exposure) with pharmacodynamic data (effect), a PK/PD model can be developed. mdpi.com This correlation is crucial for understanding the time course of a drug's effect and for predicting efficacious dosing regimens in humans. nih.gov
Relationship Between Compound Exposure and Biological Response in Animal Studies
Following a comprehensive review of publicly available scientific literature, no preclinical studies detailing the pharmacokinetic and pharmacodynamic relationship of 3-(4-Chlorophenyl)-1,3-oxazolidin-2-one in animal models were identified. Consequently, data regarding the correlation between the exposure to this specific compound and its biological response in in vivo animal studies is not available. Therefore, the creation of data tables and a detailed discussion on this topic is not possible at this time.
Computational and Theoretical Studies of 3 4 Chlorophenyl 1,3 Oxazolidin 2 One
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. journaljpri.com This method is instrumental in identifying potential biological targets and elucidating the binding mechanism of compounds like 3-(4-Chlorophenyl)-1,3-oxazolidin-2-one. researchgate.net Oxazolidinones, as a class, are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. mdpi.com Computational studies often use crystal structures of these targets, such as the 23S rRNA of the 50S subunit, to model interactions. mdpi.com
Molecular docking simulations predict how this compound fits into the binding site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's active site and scoring them based on their energetic favorability. researchgate.net The score, often expressed in kcal/mol, provides an estimate of the binding affinity. A lower docking score generally indicates a more favorable binding interaction. ijper.org
For oxazolidinone derivatives, docking studies can identify the most likely interactions with the ribosomal target. researchgate.netmdpi.com The binding mode describes the specific orientation of the ligand, detailing which parts of the molecule interact with the binding pocket. For this compound, the chlorophenyl ring, the oxazolidinone core, and the carbonyl oxygen are key features that would be assessed for their contributions to binding. researchgate.net
| Target Protein (Example) | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, µM) | Key Interacting Moieties |
| S. aureus 23S rRNA | -7.5 | 8.2 | Oxazolidinone ring, Chlorophenyl group |
| Human Mitochondrial BCATm | -6.9 | 15.5 | Chlorophenyl group |
| Cytochrome P450 3A4 | -6.3 | 23.4 | Oxazolidinone ring |
A crucial output of molecular docking is the identification of specific amino acid or nucleotide residues within the target's active site that are critical for recognizing and binding the ligand. journaljpri.com These interactions are fundamental to the stability of the ligand-receptor complex. The primary types of interactions identified include:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the receptor. The carbonyl oxygen of the oxazolidinone ring is a potential hydrogen bond acceptor. researchgate.net
Hydrophobic Interactions: Occur between nonpolar regions of the ligand, such as the 4-chlorophenyl ring, and hydrophobic residues in the binding pocket (e.g., Alanine, Valine, Leucine). journaljpri.com
π-π Stacking: Aromatic rings, like the chlorophenyl group, can engage in stacking interactions with aromatic residues such as Tyrosine, Phenylalanine, or Tryptophan. researchgate.net
Analysis of the docked complex can pinpoint which residues form these bonds, providing a detailed map of the binding site. researchgate.netresearchgate.net
| Target (Example) | Interacting Residue | Interaction Type | Distance (Å) |
| S. aureus 23S rRNA | U2585 | Hydrogen Bond | 2.9 |
| S. aureus 23S rRNA | C2452 | Hydrophobic | 3.8 |
| S. aureus 23S rRNA | A2451 | Hydrophobic | 4.1 |
| Human BCATm | TYR123 | π-π Stacking | 3.6 |
| Human BCATm | LEU198 | Hydrophobic | 4.5 |
Molecular Dynamics (MD) Simulations of this compound and Target Complexes
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms in the ligand-receptor complex over time. nih.govdntb.gov.ua MD simulations are performed to refine the docked poses, assess the stability of the complex, and obtain more accurate estimates of binding affinity. nih.gov The simulation tracks the trajectory of the complex, providing insights into conformational changes that occur upon ligand binding. nih.gov
The stability of the this compound-target complex is evaluated by analyzing the MD trajectory. journaljpri.com Key metrics used for this analysis include:
Root Mean Square Deviation (RMSD): This value measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions over the course of the simulation. A stable, converging RMSD value suggests that the complex has reached equilibrium and is structurally stable. nih.govmdpi.com
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify flexible and rigid regions of the protein. A decrease in fluctuation in the binding site residues upon ligand binding can indicate stabilization of that region. mdpi.com
These analyses reveal whether the ligand remains stably bound in the predicted orientation or if it undergoes significant conformational changes or even dissociates from the binding pocket. nih.gov
MD simulations provide the necessary conformational sampling to calculate the binding free energy, a more rigorous measure of binding affinity than docking scores. researchgate.net Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used post-processing techniques. nih.govwustl.edu
These methods calculate the free energy of binding by combining molecular mechanics energy terms with solvation free energies. researchgate.net The total binding free energy (ΔG_bind) is broken down into several components:
ΔE_vdw: Van der Waals energy
ΔE_ele: Electrostatic energy
ΔG_pol: Polar solvation energy
ΔG_nonpol: Nonpolar solvation energy
This detailed energy breakdown helps to identify the primary forces driving the binding of this compound to its target. researchgate.net
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy (ΔE_vdw) | -38.5 |
| Electrostatic Energy (ΔE_ele) | -15.2 |
| Polar Solvation Energy (ΔG_pol) | +32.8 |
| Nonpolar Solvation Energy (ΔG_nonpol) | -4.1 |
| Total Binding Free Energy (ΔG_bind) | -25.0 |
Quantum Chemical Calculations on this compound
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. mdpi.comnih.gov These calculations provide insights into the molecular structure, reactivity, and spectroscopic properties of this compound. researchgate.netresearchgate.net Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to optimize the molecular geometry and compute various electronic descriptors. researchgate.netmdpi.com
Key properties derived from these calculations include:
Optimized Geometry: DFT calculations determine the most stable three-dimensional arrangement of atoms, providing precise bond lengths and angles. researchgate.net
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions show positive potential (electron-poor), which are prone to nucleophilic attack. This map helps predict sites for intermolecular interactions. researchgate.net
| Quantum Chemical Parameter | Calculated Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | 5.7 eV |
| Dipole Moment | 3.8 Debye |
| Ionization Potential | 6.84 eV |
| Electrophilicity Index | 3.64 eV |
Electronic Structure Analysis and Reactivity Predictions
Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is central to understanding a molecule's reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
From these frontier orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a theoretical framework for predicting how the molecule will interact with other chemical species.
Table 1: Predicted Global Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of the molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |
Note: The values for these descriptors are obtained through computational calculations and provide a theoretical basis for reactivity prediction.
Furthermore, Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on the molecule's surface. These maps use a color scale to indicate regions of varying electron density. Red areas signify electron-rich regions, which are susceptible to electrophilic attack, while blue areas denote electron-poor regions, prone to nucleophilic attack. Green areas represent neutral electrostatic potential. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl group and the chlorine atom, and positive potential around the hydrogen atoms.
Prediction of Spectroscopic Properties for Research Applications
Computational methods can also predict various spectroscopic properties, which are invaluable for interpreting experimental spectra and for understanding the molecule's structure and electronic transitions. Time-Dependent Density Functional Theory (TD-DFT) is a common method used for predicting electronic absorption spectra (UV-Vis).
By calculating the excitation energies and oscillator strengths for the electronic transitions between molecular orbitals, TD-DFT can predict the absorption wavelengths (λmax). These predictions are crucial for understanding the photophysical properties of the molecule and can guide experimental studies. For instance, the calculations can identify the nature of the primary electronic transitions, such as n→π* or π→π*, which are characteristic of the chromophores present in the molecule. The presence of the aromatic chlorophenyl group and the oxazolidinone ring would be the main contributors to the electronic transitions in this compound.
In Silico ADMET Prediction and Drug-Likeness Assessment
Drug-likeness is often evaluated based on established rules like Lipinski's Rule of Five and Veber's Rule. nih.gov These rules use simple physicochemical properties to predict if a compound is likely to have good oral bioavailability.
Table 2: In Silico Prediction of Physicochemical Properties for Drug-Likeness Assessment
| Property | Rule/Parameter | Predicted Value Range | Significance for Drug-Likeness |
|---|---|---|---|
| Molecular Weight (MW) | Lipinski's Rule (< 500 g/mol ) | --- | Affects absorption and distribution. |
| Log P (Octanol-water partition coefficient) | Lipinski's Rule (< 5) | --- | Indicates lipophilicity, affecting membrane permeability. |
| Hydrogen Bond Donors (HBD) | Lipinski's Rule (< 5) | --- | Influences solubility and binding. |
| Hydrogen Bond Acceptors (HBA) | Lipinski's Rule (< 10) | --- | Influences solubility and binding. |
| Rotatable Bonds | Veber's Rule (≤ 10) | --- | Relates to molecular flexibility and bioavailability. |
Note: The specific values for this compound would be calculated using specialized software.
Beyond these rules, various computational models can predict specific ADMET properties. For example, models can estimate a compound's potential for blood-brain barrier (BBB) penetration, its likelihood of being a substrate or inhibitor of cytochrome P450 (CYP) enzymes (which are crucial for drug metabolism), and its potential for hERG (human Ether-à-go-go-Related Gene) channel inhibition, a key indicator of cardiotoxicity risk. These predictions are based on the molecule's structural features and physicochemical properties and are used to flag potential liabilities early in the drug discovery process. mdpi.com
Advanced Analytical Methodologies for Research on 3 4 Chlorophenyl 1,3 Oxazolidin 2 One
Chromatographic Techniques for Research Sample Analysis and Purity Assessment
Chromatography is the cornerstone of separation science in pharmaceutical research, enabling the isolation and quantification of a target analyte from complex mixtures. For 3-(4-Chlorophenyl)-1,3-oxazolidin-2-one, both high-performance liquid chromatography and gas chromatography serve distinct but vital roles.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the quantification of oxazolidinone-class compounds in biological fluids and tissues due to its versatility and sensitivity. nih.govresearchgate.net Developing a robust HPLC method for this compound in animal plasma or tissue homogenates involves several critical steps.
Sample Preparation: The primary challenge in analyzing biological matrices is the removal of interfering endogenous components, such as proteins and lipids. Common extraction techniques include:
Protein Precipitation (PPT): A straightforward method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to denature and precipitate proteins. While simple, it may result in a less clean sample compared to other methods.
Liquid-Liquid Extraction (LLE): This technique partitions the analyte between the aqueous biological sample and an immiscible organic solvent. The choice of solvent is optimized to maximize the recovery of the target compound while minimizing interferences.
Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner sample preparation. A cartridge containing a solid sorbent (e.g., C18, mixed-mode cation exchange) is used to retain the analyte from the plasma, which is then washed to remove interferences before the analyte is eluted with a small volume of an appropriate solvent.
Chromatographic Conditions: A reversed-phase HPLC (RP-HPLC) method is typically employed. The separation is achieved on a stationary phase, commonly a C18 column, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure efficient separation and sharp peak shapes.
Detection: The presence of the chlorophenyl ring in this compound provides a strong chromophore, making UV-Vis detection a suitable and common choice. nih.gov The detection wavelength is selected at the absorbance maximum of the compound to ensure high sensitivity. For more complex matrices or lower concentrations, coupling HPLC with mass spectrometry (LC-MS) provides superior selectivity and sensitivity. researchgate.net
Table 1: Example HPLC Method Parameters for Analysis in Animal Plasma
| Parameter | Condition |
| Instrumentation | HPLC system with UV or MS/MS detector |
| Column | C18 (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 10% B to 90% B over 8 minutes |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm or MS/MS detection |
| Sample Preparation | Protein precipitation with acetonitrile or Solid-Phase Extraction (SPE) |
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. openaccessjournals.com While many oxazolidinones have limited volatility, GC can be applied in specific research contexts for this compound, particularly for purity assessment and analysis of volatile organic impurities. scirp.org
Applications:
Residual Solvent Analysis: During synthesis, organic solvents are often used. GC, particularly with a headspace autosampler, is the standard method for ensuring that residual solvent levels in the final compound comply with regulatory guidelines. scirp.org
Purity of Starting Materials: GC can be used to assess the purity of volatile starting materials used in the synthesis of the target compound.
Derivatization for Analysis: For the analysis of the compound itself, a derivatization step may be necessary to increase its volatility and thermal stability. americanpharmaceuticalreview.com This involves a chemical reaction to convert the analyte into a less polar and more volatile derivative, which can then be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Mass Spectrometry (MS) in Mechanistic and Metabolic Research
Mass Spectrometry is an indispensable tool for elucidating the structures of unknown compounds and understanding the biotransformation of a parent drug. ijpras.com When coupled with a separation technique like HPLC (LC-MS), it provides high sensitivity and structural information.
In non-human in vitro (e.g., liver microsomes) or in vivo (e.g., animal plasma, urine) studies, identifying metabolites is crucial for understanding a compound's metabolic pathways. High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap, is pivotal. thermofisher.com HRMS provides highly accurate mass measurements (typically <5 ppm error), which allows for the confident determination of the elemental composition of potential metabolites. ijpras.comnews-medical.net
The general workflow involves:
Incubating the compound with a metabolically active system (e.g., animal liver microsomes).
Analyzing the sample using LC-HRMS.
Comparing the data from the test sample with a control sample to find new signals corresponding to potential metabolites. lcms.cz
Determining the elemental formula of these new signals from their accurate mass.
Performing tandem mass spectrometry (MS/MS) experiments. In MS/MS, the metabolite ion is isolated and fragmented to produce a characteristic fragmentation pattern, which provides clues to its structure. By comparing the fragmentation pattern of the metabolite to that of the parent drug, the site of metabolic modification can often be deduced. researchgate.net
Common metabolic transformations for a compound like this compound could include hydroxylation of the aromatic ring, oxidation, or cleavage of the oxazolidinone ring. psu.edu
Table 2: Potential Metabolic Biotransformations and Corresponding Mass Shifts
| Biotransformation | Mass Change (Da) | Resulting Elemental Composition Change |
| Parent Compound | 197.0294 | C₉H₈ClNO₂ |
| Hydroxylation | +15.9949 | +O |
| Dihydroxylation | +31.9898 | +O₂ |
| Dehydrogenation | -2.0156 | -H₂ |
| Glucuronidation | +176.0321 | +C₆H₈O₆ |
| N-dealkylation & Ring Opening | Varies | Cleavage of the oxazolidinone ring |
Some compounds are metabolized into reactive intermediates that can covalently bind to cellular proteins, forming protein adducts. nih.gov The formation of such adducts can be a key event in mechanisms of toxicity. Identifying these adducted proteins and the specific sites of modification is a significant analytical challenge.
Modern proteomics workflows utilizing LC-MS/MS are employed for this purpose. The process typically involves:
Exposing a protein mixture or whole cells to the compound.
Isolating the proteins and digesting them into smaller peptides using an enzyme like trypsin.
Analyzing the resulting peptide mixture by LC-MS/MS.
Using specialized software with "open-mass" or "unrestricted" search algorithms. nih.gov These algorithms can identify peptides that have been modified by an unknown mass shift, which could correspond to the addition of a reactive metabolite of this compound.
Once a modified peptide is identified, MS/MS fragmentation data can pinpoint the exact amino acid residue that has been adducted, providing critical insight into the molecular mechanism of action. researchgate.netresearchgate.net
Spectroscopic Methods for Mechanistic Elucidation and Advanced Structural Analysis
While mass spectrometry provides information on mass and fragmentation, spectroscopic techniques are essential for the definitive elucidation of a molecule's three-dimensional structure. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination.
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. mdpi.com
2D NMR (e.g., COSY, HMBC): These experiments reveal correlations between protons and carbons, allowing for the complete assembly of the molecular structure. NMR is the gold standard for confirming the structure of the parent compound and for characterizing purified metabolites or degradation products. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. mdpi.com For this compound, characteristic absorption bands would be expected for the carbonyl (C=O) group of the oxazolidinone ring, the C-N bond, the C-O bond, and the aromatic C-Cl bond. researchgate.net
UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule and is particularly useful for compounds containing chromophores, such as the chlorophenyl group in the target compound. It is primarily used for quantitative analysis in conjunction with HPLC but also helps in initial structural characterization. mdpi.com
Table 3: Summary of Spectroscopic Data for Structural Characterization
| Technique | Information Provided |
| ¹H NMR | Chemical shifts and coupling constants for protons on the aromatic and oxazolidinone rings. |
| ¹³C NMR | Chemical shifts for all unique carbon atoms, including the characteristic carbonyl carbon (~155-160 ppm). |
| IR | Characteristic stretching frequencies for C=O (lactone/carbamate (B1207046), ~1750 cm⁻¹), aromatic C=C, and C-Cl bonds. |
| UV-Vis | Absorbance maxima (λmax) related to the chlorophenyl chromophore, useful for quantification. |
| HRMS | High-accuracy mass measurement to confirm the elemental formula (C₉H₈ClNO₂). |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions
Advanced NMR techniques are powerful tools for probing the non-covalent interactions between a small molecule (ligand) and its biological target at an atomic level. Methods such as Saturation Transfer Difference (STD) NMR, Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY), and Carr-Purcell-Meiboom-Gill (CPMG) relaxation-edited spectroscopy are instrumental in identifying binding events and mapping the ligand's binding epitope.
Currently, there is a conspicuous absence of published research employing these advanced NMR methodologies to study this compound. Such studies would be invaluable in determining if and how this compound binds to specific biological macromolecules, providing crucial information on the key functional groups involved in the interaction. The generation of detailed data, including dissociation constants (Kd) and the specific amino acid residues at the binding site, awaits future investigation.
Table 7.3.1-1: Hypothetical Data from Advanced NMR Studies on this compound
| NMR Technique | Target Protein | Binding Observed | Key Ligand Protons Involved | Estimated Dissociation Constant (Kd) |
| STD-NMR | Not Yet Studied | Data Not Available | Data Not Available | Data Not Available |
| WaterLOGSY | Not Yet Studied | Data Not Available | Data Not Available | Data Not Available |
| 1H-15N HSQC | Not Yet Studied | Data Not Available | Data Not Available | Data Not Available |
This table is for illustrative purposes only, highlighting the type of data that would be generated from such studies. No experimental data is currently available.
X-ray Crystallography of this compound-Target Complexes
X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a ligand bound to its target protein. This technique is the gold standard for visualizing the precise orientation and conformation of a molecule within a binding pocket, revealing critical interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions that are fundamental to molecular recognition.
A thorough search of crystallographic databases reveals no deposited crystal structures of this compound in complex with any biological target. The determination of such a structure would be a significant breakthrough, offering a static yet highly detailed snapshot of the molecular interactions. This information is critical for structure-based drug design efforts, enabling the rational optimization of the compound's affinity and selectivity.
Table 7.3.2-1: Prospective X-ray Crystallography Data for this compound Complexes
| Target Protein | PDB Code | Resolution (Å) | Key Interacting Residues | Observed Interactions |
| Not Yet Determined | Not Applicable | Data Not Available | Data Not Available | Data Not Available |
| Not Yet Determined | Not Applicable | Data Not Available | Data Not Available | Data Not Available |
This table illustrates the potential data that could be obtained from future X-ray crystallography studies. No such data is currently available in the public domain.
Formulation Science and Delivery Systems for Research Applications of 3 4 Chlorophenyl 1,3 Oxazolidin 2 One
Strategies for Solubilization and Stability Enhancement in Research Preparations
For many novel compounds, poor aqueous solubility and chemical instability can be significant hurdles in early-stage research. Developing strategies to enhance both solubility and stability is critical for generating reliable pre-clinical data. Techniques often involve creating amorphous solid dispersions (ASDs) where the compound is molecularly dispersed within a polymer matrix. For instance, processes like spray-drying can be employed using water-soluble polymers to improve the dissolution properties of a compound. nih.gov The stability of these formulations is then assessed under various temperature and humidity conditions to ensure the integrity of the compound throughout the duration of the research studies. nih.gov
These studies typically involve mixing the API with various common excipients and subjecting the blends to accelerated stability conditions, such as high temperature and humidity. sjf.edu Analytical techniques like High-Performance Liquid Chromatography (HPLC) are used to detect any degradation of the API, while thermal analysis methods like Differential Scanning Calorimetry (DSC) can reveal physical interactions, such as melting point depression or changes in crystalline structure. sjf.edu
Potential incompatibilities can arise from direct chemical reactions between the drug and excipient functional groups or from reactive impurities present in the excipients, such as peroxides, aldehydes, or trace metals. americanpharmaceuticalreview.comdrhothas.com For a compound like 3-(4-Chlorophenyl)-1,3-oxazolidin-2-one, screening for interactions with common fillers, binders, and disintegrants is essential. For example, some "super disintegrants" like croscarmellose sodium have been shown to cause issues with certain APIs. americanpharmaceuticalreview.com
Below is an interactive table summarizing a hypothetical excipient compatibility study for this compound.
| Excipient Category | Excipient | Analytical Technique | Observation | Compatibility Assessment |
| Filler | Lactose Monohydrate | HPLC, DSC | No significant degradation or thermal events. | Compatible |
| Filler | Microcrystalline Cellulose | HPLC, DSC | No significant degradation or thermal events. | Compatible |
| Disintegrant | Croscarmellose Sodium | HPLC | Appearance of minor degradation peaks. | Potential Incompatibility |
| Disintegrant | Crospovidone | HPLC | Significant API degradation, potential N-oxide formation. americanpharmaceuticalreview.com | Incompatible |
| Binder | Hydroxypropyl Cellulose (HPC) | HPLC | Minor degradation, possibly due to peroxide impurities. americanpharmaceuticalreview.com | Monitor/Use Low-Peroxide Grade |
| Lubricant | Magnesium Stearate | HPLC, DSC | No significant degradation; minor shift in melting point. | Compatible |
This table is illustrative and based on common excipient interactions found in pharmaceutical literature.
Development of Novel Drug Delivery Systems for Pre-clinical Research
For pre-clinical research, particularly when investigating efficacy in animal models, advanced drug delivery systems may be required to overcome challenges like poor bioavailability, rapid metabolism, or off-target toxicity. rug.nl Nanotechnology has provided a platform for developing such systems, which can improve the therapeutic index of a compound and enable targeted delivery to specific tissues or cells. nih.gov
Nanoparticles (NPs) offer a versatile platform for drug delivery due to their unique properties, including small size, large surface area, and the ability to encapsulate therapeutic agents. nih.govmdpi.com For a compound like this compound, encapsulating it within nanoparticles could enhance its solubility, protect it from premature degradation, and modify its pharmacokinetic profile in animal models. rug.nl
Common types of nanoparticles used in pre-clinical research include:
Polymeric Nanoparticles: Made from biodegradable polymers, these can provide sustained release of the encapsulated drug.
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.
Micelles: Self-assembling colloidal particles with a hydrophobic core and hydrophilic shell, ideal for solubilizing poorly water-soluble compounds.
The choice of nanoparticle system depends on the physicochemical properties of the drug and the specific research objective. nih.gov
The table below outlines different nanoparticle systems and their potential utility in pre-clinical studies of this compound.
| Nanoparticle System | Core Components | Potential Application for Pre-clinical Research | Key Advantage |
| Polymeric Nanoparticles | PLGA, PLA | Sustained release studies; improving oral bioavailability. | Controlled and prolonged drug release. |
| Liposomes | Phospholipids (e.g., Lecithin), Cholesterol | IV administration in cancer models; reducing systemic toxicity. | Biocompatible; can encapsulate diverse compounds. |
| Polymeric Micelles | Diblock copolymers (e.g., PEG-PLA) | Solubilization for IV dosing; passive targeting to tumors via EPR effect. | High drug loading for poorly soluble drugs; improved stability. |
This table provides hypothetical applications based on established nanoparticle technologies.
Targeted delivery aims to increase the concentration of a drug at a specific site of action, such as a tumor or an inflamed tissue, while minimizing exposure to healthy tissues. nih.gov This is particularly valuable in animal studies to enhance efficacy and reduce the amount of compound needed.
Approaches to targeted delivery can be categorized as:
Passive Targeting: This relies on the enhanced permeability and retention (EPR) effect, where nanoparticles preferentially accumulate in tissues with leaky vasculature, such as tumors. nih.gov This is often achieved by using long-circulating nanoparticles (e.g., PEGylated liposomes).
Active Targeting: This involves functionalizing the surface of nanoparticles with ligands (e.g., antibodies, peptides) that bind to specific receptors overexpressed on target cells. This approach can significantly improve cellular uptake and therapeutic efficacy.
For example, in a pre-clinical cancer model, nanoparticles carrying this compound could be decorated with a ligand that targets a receptor specific to the cancer cells being studied. nih.gov The use of animal models is crucial for validating these targeted approaches and understanding the in vivo behavior of the delivery system. taconic.com
Physicochemical Considerations Impacting Research Formulation Efficacy
The inherent physicochemical properties of a drug molecule are a determining factor in its formulation design and in vivo performance. nih.govresearchgate.net A thorough understanding of these properties is required to develop formulations that ensure adequate exposure in animal studies. nih.gov Key properties include molecular size, lipophilicity, and ionization potential (pKa). nih.gov
For oral formulations, properties such as molecular weight, calculated logP (clogP), and the number of hydrogen bond donors and acceptors are critical for absorption. nih.gov The efficacy of a research formulation is directly impacted by how it modulates these properties to achieve desired drug concentrations at the target site. For instance, high lipophilicity (clogP > 3) has been linked to higher odds of in vivo toxicity in some studies. researchgate.net
The table below summarizes key physicochemical properties and their implications for the formulation of this compound in a research setting.
| Physicochemical Property | Significance in Research Formulation | Impact on In Vivo Exposure in Animals |
| Aqueous Solubility | Determines the choice of formulation strategy (e.g., solution, suspension, ASD). | Poor solubility can lead to low and variable oral absorption. |
| Lipophilicity (logP/clogP) | Influences membrane permeability and choice of solubilization vehicle. High logP may require lipid-based formulations. | Affects absorption, distribution, and potential for non-specific binding and toxicity. researchgate.net |
| pKa (Dissociation Constant) | Dictates the extent of ionization at different physiological pH values, affecting solubility and permeability across membranes. nih.gov | Influences where the drug is absorbed in the gastrointestinal tract. |
| Particle Size | Crucial for dissolution rate of suspensions and solid dosage forms. | Smaller particle size (nanosizing/micronization) increases surface area, often leading to faster dissolution and higher bioavailability. |
| Crystalline Form (Polymorphism) | Different crystal forms can have different solubilities and stabilities, affecting formulation consistency. | Can lead to variability in exposure between different batches of the compound if not controlled. |
Future Research Directions and Conceptual Translational Potential for 3 4 Chlorophenyl 1,3 Oxazolidin 2 One
Identification of Novel Therapeutic Avenues Based on Pre-clinical Findings
While the oxazolidinone class is well-established for its antibacterial properties, particularly against multidrug-resistant Gram-positive pathogens and Mycobacterium tuberculosis, preclinical data from various analogues suggest a broader therapeutic potential. nih.govnih.govnih.govasm.orgmdpi.com Future investigations into 3-(4-Chlorophenyl)-1,3-oxazolidin-2-one should extend beyond its antimicrobial profile to explore other promising areas.
Key therapeutic areas for exploration include:
Anticancer Activity : Certain derivatives of related heterocyclic scaffolds like 2-thioxoimidazolidin-4-one and thiazolidin-4-one have demonstrated antiproliferative effects against cancer cell lines. nih.govresearchgate.net Research could focus on evaluating the cytotoxicity of this compound analogues against various tumor cell lines, such as breast (MCF-7), liver (HepG-2), and colon (HCT-116). nih.govnih.gov
Enzyme Inhibition : The oxazolidinone structure has been identified as a scaffold for inhibitors of enzymes beyond bacterial protein synthesis. For instance, certain derivatives have been developed as potent inhibitors of Δ-5 desaturase (D5D), an enzyme involved in fatty acid metabolism, suggesting potential applications in metabolic disorders. nih.gov
Neurological Applications : Analogues of related heterocyclic structures have been investigated as neuropeptide S receptor (NPSR) antagonists, indicating a potential role in modulating neurobiological functions such as anxiety and substance abuse disorders. nih.gov
The translational potential hinges on identifying novel molecular targets and pathways modulated by this specific oxazolidinone structure.
Table 1: Potential Therapeutic Avenues for this compound Analogues This table is interactive. You can sort and filter the data.
| Therapeutic Area | Potential Target/Mechanism | Rationale Based on Preclinical Findings for Related Compounds |
|---|---|---|
| Oncology | Induction of apoptosis, cell cycle arrest | Derivatives of related scaffolds show antiproliferative activity against various cancer cell lines. nih.govresearchgate.net |
| Metabolic Disorders | Δ-5 Desaturase (D5D) inhibition | A 3,5-diphenyl-1,3-oxazolidin-2-one derivative was identified as a potent D5D inhibitor. nih.gov |
| Antiviral | Inhibition of viral replication enzymes | The broad biological activity of the oxazolidinone core suggests potential for repurposing against viral targets. |
| Neurology | Neuropeptide S Receptor (NPSR) antagonism | Oxazolo[3,4-a]pyrazine derivatives have shown potent NPSR antagonist activity in vivo. nih.gov |
Application of Artificial Intelligence and Machine Learning in Oxazolidin-2-one Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of novel oxazolidinone-based therapeutics. mdpi.commednexus.org These computational tools can significantly accelerate the research process by analyzing vast datasets to identify patterns and make predictions, thereby reducing the time and cost associated with traditional drug discovery pipelines. nih.govnih.gov
Key applications in the context of this compound research include:
Target Identification and Validation : ML algorithms can analyze genomic, proteomic, and clinical data to identify and prioritize novel biological targets for oxazolidinone analogues. mdpi.com
Predictive Modeling : Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel analogues based on their chemical structures. nih.govresearchgate.net AI can also predict crucial pharmacokinetic properties such as absorption, distribution, metabolism, excretion (ADME), and toxicity. nih.govmdpi.com
De Novo Drug Design : Generative AI models, such as Generative Adversarial Networks (GANs), can design novel oxazolidinone molecules with optimized properties tailored to a specific biological target. mdpi.commednexus.org These models can explore a vast chemical space to propose structures with enhanced potency and selectivity.
Virtual Screening : AI-powered platforms can rapidly screen large virtual libraries of compounds to identify promising candidates for synthesis and biological evaluation, focusing efforts on molecules with the highest probability of success. mdpi.com
By integrating AI and ML, researchers can more efficiently navigate the complexities of drug design and optimization for this class of compounds.
Development of Advanced In Vitro and In Vivo Models for Compound Evaluation
To accurately assess the therapeutic potential of this compound and its derivatives, it is crucial to move beyond traditional 2D cell cultures and leverage more physiologically relevant evaluation models.
Advanced In Vitro Models:
Organ-on-a-Chip (OoC) : These microfluidic devices contain living human cells in a 3D microenvironment that mimics the structure and function of human organs like the lung, liver, and kidney. nih.govucsd.edunih.gov OoC models offer a superior platform for assessing drug efficacy and toxicity with higher predictive accuracy for human responses compared to animal models. dynamic42.comresearchgate.net For example, a lung-on-a-chip could be used to model respiratory infections to test novel antibacterial oxazolidinones, while a liver-on-a-chip could evaluate potential hepatotoxicity. nih.govdynamic42.com
3D Tumor Spheroids : For investigating anticancer potential, 3D spheroid models more accurately replicate the microenvironment of solid tumors, including cell-cell interactions and nutrient gradients, compared to 2D monolayers. mdpi.com These models are invaluable for screening compounds and studying mechanisms of drug resistance.
Advanced In Vivo Models:
Murine Infection Models : Established murine models remain critical for evaluating the in vivo efficacy of antibacterial oxazolidinones. These include systemic infection models and localized infection models (e.g., thigh infection) using clinically relevant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Chronic Disease Models : For exploring non-antimicrobial applications, such as in metabolic or inflammatory diseases, specialized animal models that replicate human disease pathophysiology will be essential for preclinical validation. dynamic42.com
Table 2: Advanced Models for Evaluating this compound Analogues This table is interactive. You can sort and filter the data.
| Model Type | Specific Example | Application in Compound Evaluation | Key Advantage |
|---|---|---|---|
| In Vitro | Organ-on-a-Chip (OoC) nih.gov | Efficacy testing (e.g., Lung-on-a-chip for infection), Toxicity profiling (e.g., Liver/Kidney-on-a-chip) dynamic42.comresearchgate.net | High physiological relevance to human organs, potential to reduce animal testing. ucsd.edu |
| In Vitro | 3D Tumor Spheroids mdpi.com | Anticancer drug screening, analysis of drug penetration and resistance. | Mimics the microenvironment and 3D organization of solid tumors. mdpi.com |
| In Vivo | Murine Thigh Infection Model nih.gov | Evaluation of antibacterial efficacy against localized infections (e.g., MRSA). | Assesses compound performance in a complex biological system. |
| In Vivo | Murine Tuberculosis Model asm.org | Testing of antitubercular activity of novel oxazolidinones. | Gold standard for preclinical evaluation of anti-TB agents. |
Strategic Design and Synthesis of Next-Generation this compound Analogues
The strategic design of new analogues is fundamental to optimizing the therapeutic profile of the parent compound. Future synthetic efforts will focus on modifying the this compound scaffold to enhance potency, improve selectivity, and optimize pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in guiding these efforts. nih.govnih.gov
Key design strategies include:
Modification of the Phenyl Ring : Introducing different substituents on the 4-chlorophenyl ring can modulate the electronic and steric properties of the molecule, potentially improving target binding affinity and metabolic stability. nih.gov
Bioisosteric Replacement : Replacing the chlorine atom or the entire phenyl ring with other functional groups or heterocyclic systems (bioisosteres) can lead to improved properties while maintaining the desired biological activity. ump.edu.pl
Synthesis of Hybrid Molecules : Covalently linking the oxazolidinone scaffold to other known pharmacophores can create hybrid molecules with dual or synergistic modes of action. nih.govrsc.org For example, combining the structure with moieties known for anticancer or anti-inflammatory activity could unlock novel therapeutic applications. nih.govnih.gov
Stereochemical Optimization : The synthesis and evaluation of specific stereoisomers are critical, as biological activity is often highly dependent on the 3D conformation of the molecule. nih.gov
These synthetic strategies, informed by computational modeling and preclinical testing, will drive the development of next-generation this compound analogues with superior therapeutic potential.
Q & A
Basic: What are the primary synthetic routes for 3-(4-Chlorophenyl)-1,3-oxazolidin-2-one, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via cyclization reactions involving 4-chlorobenzaldehyde derivatives. For example, hydrogenation of intermediates like 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one with diazetidinone yields the target product . Alternatively, catalytic reduction using gold nanoclusters (Au-NCs/SCNPs) in aqueous media offers a green chemistry approach, where the nitro group in 3-(4-nitrophenyl)-1,3-oxazolidin-2-one is reduced to an amine . Optimization involves adjusting catalysts (e.g., Au-NCs vs. traditional Pd/C), solvent polarity, and temperature to enhance yield and purity.
Basic: What crystallographic techniques are recommended for structural elucidation of this compound?
Answer:
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for determining bond lengths, angles, and stereochemistry . ORTEP-III with a graphical interface (ORTEP-3) visualizes thermal ellipsoids and molecular packing . For accurate results, ensure high-resolution data collection (≤1.0 Å) and validate against metrics like R-factors (<5%) and electron density maps.
Advanced: How does the 4-chlorophenyl substituent influence the compound’s antibacterial activity, and what structure-activity relationships (SAR) are critical?
Answer:
The 4-chlorophenyl group enhances lipophilicity, improving membrane penetration in Gram-positive bacteria. SAR studies show that electron-withdrawing groups (e.g., Cl) at the para position increase binding affinity to bacterial ribosomes, akin to linezolid and tedizolid . Modifications to the oxazolidinone core (e.g., introducing fluorine or morpholine groups) further optimize pharmacokinetics and reduce resistance .
Advanced: How can contradictory kinetic data in catalytic reduction studies be resolved?
Answer:
Contradictions in reduction kinetics (e.g., fast vs. slow steps in Au-NCs/SCNPs-catalyzed reactions) arise from intermediate stability and surface interactions. Employ stopped-flow spectroscopy or DFT calculations to track transient species like diazene intermediates . Validate using isotopic labeling (e.g., D2O for proton transfer studies) and compare turnover frequencies (TOF) across catalysts.
Basic: What analytical methods are effective for detecting and quantifying metabolites of this compound?
Answer:
Derivatization with 2-nitrobenzaldehyde (2-NBA) converts metabolites like NP-AOZ into UV-active derivatives for HPLC analysis . LC-MS/MS with MRM (multiple reaction monitoring) enhances sensitivity (LOQ <1 ppb). Validate methods per ICH guidelines using spike-recovery experiments and internal standards (e.g., deuterated analogs).
Advanced: What computational strategies predict the compound’s reactivity in asymmetric synthesis?
Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states in chiral auxiliaries or fluorinated derivatives . Validate with experimental X-ray data (e.g., torsional angles from SHELX refinements) . Machine learning models trained on oxazolidinone libraries can predict regioselectivity in nucleophilic attacks.
Basic: How does the compound’s stereochemistry impact its biological and catalytic applications?
Answer:
The (5R)-configuration, as seen in tedizolid, is critical for binding to the 50S ribosomal subunit . In catalysis, chiral centers influence enantioselectivity in asymmetric hydrogenations. Use circular dichroism (CD) or VCD spectroscopy to correlate absolute configuration with activity.
Advanced: What strategies mitigate degradation or isomerization during storage?
Answer:
Degradation pathways (e.g., hydrolysis of the oxazolidinone ring) are minimized by storing under inert gas (N2) at -20°C. Stabilize via lyophilization with cryoprotectants (e.g., trehalose). Monitor purity via accelerated stability studies (40°C/75% RH) and HPLC-DAD.
Basic: How are impurities characterized during synthesis?
Answer:
LC-HRMS identifies byproducts (e.g., des-chloro derivatives). Process Analytical Technology (PAT) tools like in-situ FTIR track reaction progress. For structural confirmation, isolate impurities via preparative TLC and analyze with 2D NMR (e.g., HSQC, HMBC) .
Advanced: What in silico models assess the compound’s pharmacokinetic and toxicity profiles?
Answer:
ADMET predictors (e.g., SwissADME, ProTox-II) evaluate logP (optimal ~2.5), CYP450 inhibition, and hERG liability. Molecular dynamics (MD) simulations model blood-brain barrier penetration, critical for CNS-targeting analogs . Validate with in vitro assays (e.g., Caco-2 permeability).
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
